
Xyloketal B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xyloketal B is a natural product found in Xylaria with data available.
科学研究应用
Neuroprotective Effects
1.1 Mechanisms of Action
Xyloketal B exhibits neuroprotective properties primarily through several mechanisms:
- Reduction of Oxidative Stress : It decreases reactive oxygen species (ROS) production by inhibiting NADPH oxidase activity, which is crucial in neurodegenerative processes. This effect is achieved by downregulating specific subunits of NADPH oxidase and enhancing the expression of anti-oxidative enzymes like heme oxygenase-1 (HO-1) .
- Inhibition of Apoptosis : this compound promotes the expression of anti-apoptotic proteins such as Bcl-2 while reducing pro-apoptotic proteins like Bax. This shift helps prevent neuronal death during ischemic conditions .
- Calcium Homeostasis : The compound reduces calcium influx in neurons, which is beneficial in preventing excitotoxicity associated with conditions like stroke .
1.2 Case Studies
- Ischemic Stroke Treatment : In animal models, this compound has been shown to significantly reduce neuronal cell death following ischemic events. Studies indicated that pre-treatment with this compound improved outcomes in models of focal cerebral ischemia by reducing infarct size and neurological deficits .
- Neonatal Hypoxic-Ischemic Encephalopathy : Research demonstrated that this compound effectively improved neuronal viability and recovery in neonatal mice subjected to hypoxic-ischemic injury. It reduced DNA fragmentation and enhanced sensorimotor functions post-injury .
Cardiovascular Applications
2.1 Endothelial Protection
This compound has been identified as a protective agent against endothelial dysfunction caused by oxidatively modified low-density lipoprotein (oxLDL). It mitigates endothelial injury by:
- Decreasing superoxide production.
- Restoring nitric oxide levels, which is vital for vascular health .
2.2 Anti-Hypertensive Effects
Recent studies have indicated that this compound may exert antihypertensive effects in models of renovascular hypertension. The compound demonstrated potential in lowering blood pressure and improving vascular function through its antioxidative properties .
Potential Applications in Neurodegenerative Diseases
Given its neuroprotective profile, this compound is being explored for potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. Its ability to modulate apoptotic pathways and oxidative stress suggests it could be beneficial in managing conditions characterized by neuronal loss .
Summary Table of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Neuroprotection | Reduces oxidative stress, inhibits apoptosis | Improved outcomes in stroke and hypoxia models |
Endothelial Protection | Decreases ROS production, restores NO levels | Protects against oxLDL-induced endothelial injury |
Anti-Hypertensive | Antioxidative effects | Lowers blood pressure in hypertensive models |
Neurodegenerative Diseases | Modulates apoptotic pathways | Potential benefits for Alzheimer’s disease |
常见问题
Basic Research Questions
Q. What experimental approaches are recommended to optimize the stereochemical synthesis of xyloketal B and its derivatives?
- Methodological Answer : this compound’s synthesis involves condensation reactions with this compound acid and amines using BOP/DIEA reagents, followed by Mannich reactions with formaldehyde and amines to introduce 1,3-oxazine moieties. Due to its six asymmetric carbons, synthetic routes yield racemic mixtures of diastereoisomers (syn, anti and syn, syn configurations). Researchers should employ chiral chromatography or enantioselective catalysis to isolate specific stereoisomers. NMR and MS are critical for characterizing stereochemical ratios, with signal splitting in 1H and 13C spectra indicating diastereomeric pairs .
Q. How can in vitro assays evaluate this compound’s antioxidant efficacy in endothelial cell models?
- Methodological Answer : Use serum-starved HUVECs treated with this compound (20–80 µM) to measure Nrf-2 DNA-binding activity via electrophoretic mobility shift assays (EMSAs). Parallel experiments should quantify HO-1 expression via Western blotting. A 6-hour treatment window is optimal, as prolonged exposure may induce cytotoxicity. Include positive controls (e.g., sulforaphane) and validate results with ROS scavenging assays (e.g., DCFH-DA) .
Q. What are validated protocols for assessing this compound’s lipid-lowering effects in NAFLD models?
- Methodological Answer : In HFD+HFL-induced NAFLD mice, administer this compound (25–100 mg/kg/day) for 8 weeks. Measure hepatic TG/CHOL content via enzymatic kits and confirm lipid droplet reduction via H&E staining. In vitro, use HepG2 cells exposed to FFAs (1 mM palmitate/oleate) and quantify intracellular TG with Oil Red O. Downregulation of SREBP-1c and its target genes (FAS, ACC1) should be confirmed via RT-qPCR and Western blot .
Advanced Research Questions
Q. How does this compound modulate TRPM7-regulated PI3K/Akt and MEK/ERK signaling in glioblastoma?
- Methodological Answer : In U251 cells, perform whole-cell patch-clamp assays to demonstrate this compound’s inhibition of TRPM7 currents (IC50 ~300 µM). Validate pathway modulation via Western blotting for p-Akt (Ser473) and p-ERK1/2 (Thr202/Tyr204), with total Akt/ERK as controls. Combine with functional assays: MTT for proliferation (72-hour treatment) and wound healing for migration (48-hour gap closure analysis). Use TRPM7-overexpressing HEK-293 cells to confirm specificity .
Q. What strategies resolve contradictions in this compound’s dual effects on lipid metabolism and appetite regulation?
- Methodological Answer : In vivo studies showing body weight reduction must distinguish between direct lipid-lowering (via SREBP-1c inhibition) and appetite suppression. Pair metabolic cage studies (monitoring food intake/energy expenditure) with hypothalamic leptin/NPY expression analysis. Use pair-fed control groups to isolate pharmacological effects from caloric restriction .
Q. How can chemoenzymatic synthesis improve this compound’s stereochemical purity for mechanistic studies?
- Methodological Answer : Leverage biocatalysts (e.g., ketoreductases) to enantioselectively reduce ketone intermediates in this compound’s synthetic pathway. Optimize reaction conditions (pH, cofactors) using Design of Experiments (DoE). Validate enantiomeric excess (ee) via chiral HPLC and correlate with bioactivity in neuroprotection assays (e.g., H2O2-induced SH-SY5Y cell injury) .
Q. Data Analysis and Interpretation
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
- Methodological Answer : For viability assays (e.g., MTT), use nonlinear regression (log[inhibitor] vs. response) to calculate IC50 values. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., 37.5–300 µM treatments). For migration assays, quantify gap closure via ImageJ and analyze with mixed-effects models to account for time-dependent variability .
Q. How do researchers validate target engagement of this compound in complex signaling pathways?
- Methodological Answer : Combine CRISPR/Cas9-mediated knockout of candidate targets (e.g., TRPM7, Nrf-2) with rescue experiments. For PI3K/Akt, transiently transfect cells with constitutively active Akt mutants and assess this compound’s efficacy loss. Use proximity ligation assays (PLA) to confirm direct interactions between this compound and pathway components .
Q. Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s cytotoxicity in long-term colony formation assays?
- Methodological Answer : Include vehicle controls (DMSO <0.1%) and positive controls (e.g., staurosporine). Pre-treat cells with NAC (5 mM) to discriminate ROS-mediated vs. direct cytotoxic effects. Normalize colony counts to seeding density and validate with live/dead staining .
Q. How to address batch variability in synthetic this compound used across independent studies?
属性
分子式 |
C20H26O5 |
---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
(4R,7R,8R,15R,18R,19R)-4,7,15,18-tetramethyl-3,5,14,16-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(13),2(10),11-trien-11-ol |
InChI |
InChI=1S/C20H26O5/c1-10-9-23-20(4)14(10)5-12-16(21)7-17-13(18(12)25-20)6-15-11(2)8-22-19(15,3)24-17/h7,10-11,14-15,21H,5-6,8-9H2,1-4H3/t10-,11-,14+,15+,19+,20+/m0/s1 |
InChI 键 |
CCNANHBVUNZCKA-FCOFOHSNSA-N |
手性 SMILES |
C[C@H]1CO[C@]2([C@@H]1CC3=C(O2)C=C(C4=C3O[C@@]5([C@H](C4)[C@H](CO5)C)C)O)C |
规范 SMILES |
CC1COC2(C1CC3=C(O2)C=C(C4=C3OC5(C(C4)C(CO5)C)C)O)C |
同义词 |
xyloketal B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。